N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazolo[1,5-a]pyridine ring fused with a furan-2-carboxamide moiety
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolopyrimidines, have been found to interact with cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
Pyrazolopyrimidines, which share a similar structure, are known to act as bioisosteres of adenine and retain the main interactions of atp at the kinase domain . This suggests that N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide might interact with its targets in a similar manner, potentially inhibiting their activity and thus affecting cell cycle progression.
Biochemical Pathways
Disruption of these pathways could lead to altered cell proliferation and potentially have anti-tumor effects .
Result of Action
If it acts similarly to other pyrazolopyrimidines, it could potentially inhibit cdk2, leading to disruption of the cell cycle and potentially exerting anti-proliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as aminopyrazoles with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment of the Furan-2-carboxamide Moiety: The furan-2-carboxamide group can be introduced via nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyridine core reacts with furan-2-carboxylic acid derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazolo[1,5-a]pyridine or furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It may be utilized in the development of new materials with specific properties, such as photophysical characteristics.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer and enzymatic inhibitory activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their potential as CDK2 inhibitors, these compounds exhibit cytotoxic activities against various cancer cell lines.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine and furan-2-carboxamide moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-13(12-5-3-7-18-12)14-8-10-9-15-16-6-2-1-4-11(10)16/h1-7,9H,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUJRRZVCOCACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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